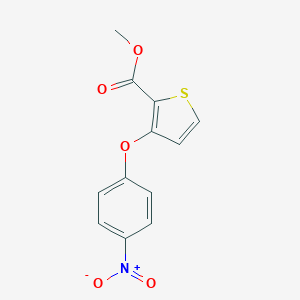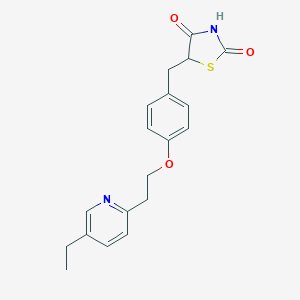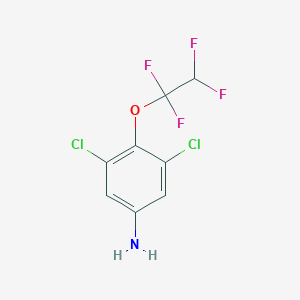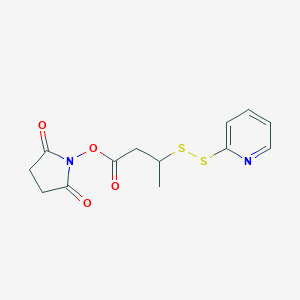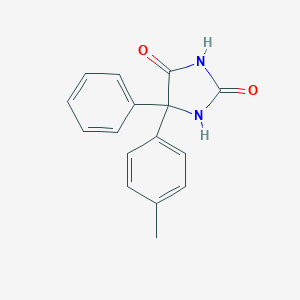
5-(p-Methylphenyl)-5-phenylhydantoin
Overview
Description
Synthesis Analysis
The synthesis of phenytoin derivatives, including 5-(p-Methylphenyl)-5-phenylhydantoin, often involves specific reactions tailored to introduce functional groups at targeted positions on the molecule. For instance, synthesis pathways can include the reaction of 2-thiohydantoin with aldehydes in the presence of acidic or basic conditions to yield substituted hydantoins. These synthesis methods are instrumental in producing derivatives for further analysis and study.
Molecular Structure Analysis
The molecular structure of 5-(p-Methylphenyl)-5-phenylhydantoin and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. Such studies reveal the configurations, bond lengths, and angles critical to understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Phenytoin and its derivatives undergo several key chemical reactions, including hydroxylation and conjugation, which significantly impact their biological activity and metabolism. The metabolic pathway involves the conversion of phenytoin to its hydroxylated metabolites, primarily through oxidative processes facilitated by liver enzymes. These metabolites are further processed in the body, often conjugated to more water-soluble forms for excretion.
Physical Properties Analysis
The physical properties of 5-(p-Methylphenyl)-5-phenylhydantoin, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for the compound's behavior in biological systems and its chemical reactivity.
Chemical Properties Analysis
The chemical properties of 5-(p-Methylphenyl)-5-phenylhydantoin, including its reactivity with various chemical reagents, stability under different conditions, and its behavior in the presence of enzymes, are central to understanding its function and metabolism in biological systems.
For detailed insights into the synthesis, structure, and properties of 5-(p-Methylphenyl)-5-phenylhydantoin and related compounds, the following references provide comprehensive information:
- Witkin et al., 1979: This study developed a gas chromatographic technique for determining phenytoin metabolites and synthesized new standards for assay precision.
- Eto et al., 1991: Research on the separation of phenytoin metabolites using high-performance liquid chromatography.
- Majouga et al., 2004: A study on the synthesis of isomeric thiohydantoins and their molecular and crystal structures.
- Lazic et al., 2023: Describes the supramolecular arrangement of 5-phenylhydantoins through N–H∙∙∙O hydrogen-bonding patterns.
Scientific Research Applications
Pharmacological Effects : One study found that the phenytoin metabolite p-HPPH inhibits cell division in gingival fibroblasts without affecting protein or DNA synthesis (Modéer, Dahllöf, & Otteskog, 1982).
Analytical Methods for Detection :
- A method for simultaneous determination of diphenylhydantoin and p-hydroxyphenyl-phenylhydantoin in biological fluids and tissues was developed, offering high specificity, sensitivity, and rapidity, particularly useful for patients receiving multi-drug therapy (Estas & Dumont, 1973).
- High-performance liquid chromatography (HPLC) methods have been developed for quantifying phenytoin and its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, in urine, aiding in understanding the drug's pharmacokinetics and pharmacotherapy (Bahal & Nahata, 1993).
Pharmacokinetics and Drug Metabolism :
- There is a study that developed a reliable method for quantifying phenytoin and its metabolites in horse urine and plasma using HPLC, applied in pharmacokinetic studies and elimination profiles (Guan et al., 2000).
- Research also indicates sex differences in phenytoin metabolism, possibly due to differences in the hydroxylation of 5-(4-hydroxyphenyl)-5-phenylhydantoin, which may impact the drug's pharmacological activity and toxicity (Billings, 1983).
properties
IUPAC Name |
5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPSGQWYNPWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023654 | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Methylphenyl)-5-phenylhydantoin | |
CAS RN |
51169-17-6 | |
| Record name | 5-(4′-Methylphenyl)-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51169-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-p-Methylphenyl-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051169176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(p-Methylphenyl)-5-phenylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(P-METHYLPHENYL)-5-PHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WSX411Z31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-(p-Methylphenyl)-5-phenylhydantoin used as an internal standard for analyzing drugs like phenytoin and carbamazepine?
A: 5-(p-Methylphenyl)-5-phenylhydantoin shares structural similarities with anticonvulsant drugs like phenytoin and carbamazepine [, , ]. This similarity results in comparable chromatographic behavior, meaning it elutes close to the target analytes but remains distinct, enabling accurate quantification. Using an internal standard like this improves the reliability and accuracy of analytical methods by accounting for variations during sample preparation and analysis.
Q2: What analytical techniques are commonly employed to quantify 5-(p-Methylphenyl)-5-phenylhydantoin and the drugs it helps analyze?
A: High-performance liquid chromatography (HPLC) [, , , , , , ] and gas chromatography-mass spectrometry (GC-MS) [] are the primary techniques used. These methods offer the sensitivity and specificity needed to measure low concentrations of these compounds in complex biological matrices like plasma, serum, urine, and even brain microdialysate [].
Q3: Can you provide details about the GC-MS method used to quantify 5-(p-Methylphenyl)-5-phenylhydantoin in biological samples?
A: A validated GC-MS method, using 5-(p-Methylphenyl)-5-phenylhydantoin as the internal standard, successfully quantified phenytoin in human brain microdialysate, saliva, and blood samples []. The method involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization with trimethylsulfonium hydroxide. The limit of detection was determined to be 15 ng/mL, and the method showed good linearity (r² > 0.998) over a clinically relevant concentration range [].
Q4: How does the structure of 5-(p-Methylphenyl)-5-phenylhydantoin influence its use in analytical chemistry?
A: The addition of a methyl group on the phenyl ring differentiates 5-(p-Methylphenyl)-5-phenylhydantoin from phenytoin while maintaining a similar chemical structure [, ]. This subtle difference is crucial. It allows for distinct chromatographic separation from the target analytes while ensuring comparable extraction recoveries and responses during analysis.
Q5: Are there any studies on the stability of 5-(p-Methylphenyl)-5-phenylhydantoin in biological samples?
A: Yes, research indicates that dried, extracted samples containing 5-(p-Methylphenyl)-5-phenylhydantoin remained stable within a 15% deviation range for at least four weeks when stored at room temperature []. This stability is essential for reliable analysis and demonstrates the robustness of the compound for use as an internal standard.
Q6: Besides its application as an internal standard, have any other biological effects of 5-(p-Methylphenyl)-5-phenylhydantoin been investigated?
A: Interestingly, 5-(p-Methylphenyl)-5-phenylhydantoin was investigated for its potential teratogenic effects in a sea urchin embryo model []. This research, though not directly related to its use as an internal standard, highlights the structural similarities between 5-(p-Methylphenyl)-5-phenylhydantoin and other hydantoin derivatives, some of which possess pharmacological activities.
Q7: What are the implications of using 5-(p-Methylphenyl)-5-phenylhydantoin in research and clinical laboratories?
A: The use of 5-(p-Methylphenyl)-5-phenylhydantoin as an internal standard contributes significantly to the accuracy and reliability of therapeutic drug monitoring, especially for anticonvulsant medications [, ]. This is particularly important for drugs like phenytoin, which have a narrow therapeutic index, meaning even small deviations from the therapeutic range can lead to toxicity or loss of seizure control.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




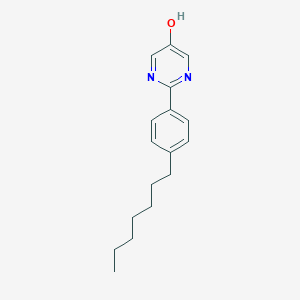



![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
